
3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are a type of nitrogen-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of quinazoline derivatives typically includes a quinazoline moiety, to which various active groups can be attached to achieve different biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can vary depending on the specific method used. For example, in the Aza-Diels-Alder reaction, aniline and ethyl glyoxalate are used as substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary depending on the specific derivative. These properties can be influenced by factors such as the specific active groups attached to the quinazoline moiety .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Docking Analysis
Quinazolinone derivatives have been extensively studied for their structural properties and potential biological activities. For example, a study by (Qing-mei Wu et al., 2022) synthesized a compound similar to the one of interest, exploring its structural characteristics through spectroscopy and X-ray crystallography. The research utilized density functional theory (DFT) for molecular structure optimization and conducted molecular docking to suggest favorable interactions with the SHP2 protein. The compound exhibited inhibitory activity on SHP2 protein, indicating its potential as a therapeutic agent.
Antitumor Activity
Another study focused on the antitumor activity of quinazolinone derivatives. (Zhixu Zhou et al., 2021) synthesized a compound and assessed its structure via spectroscopic methods and X-ray diffraction. This study also performed DFT analysis and molecular docking, revealing that the compound showed promising antitumor activity against human hepatoma and melanoma cells. Such findings highlight the potential of quinazolinone derivatives in cancer therapy.
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their application in corrosion inhibition. (N. Errahmany et al., 2020) synthesized new compounds derived from quinazolinone, assessing their efficiency as corrosion inhibitors for mild steel in acidic medium. The study incorporated electrochemical methods, surface analysis, and theoretical calculations to conclude that these compounds are effective corrosion inhibitors, emphasizing the versatility of quinazolinone derivatives beyond biomedical applications.
Anticonvulsant and Antimicrobial Activities
Research on quinazolinone derivatives extends to anticonvulsant and antimicrobial activities as well. Studies by (James F. Wolfe et al., 1990) and (F. Hassanzadeh et al., 2019) demonstrated the synthesis of quinazolinone compounds and evaluated their anticonvulsant and cytotoxic effects, respectively. These studies contribute to understanding the broad spectrum of biological activities associated with quinazolinone derivatives, including their potential use in treating neurological disorders and combating microbial infections.
Wirkmechanismus
Zukünftige Richtungen
Given the wide range of biological activities of quinazoline derivatives, there is significant potential for future research in this area. This could include the development of new synthetic methods, the exploration of new biological activities, and the application of these compounds in fields such as biology, pesticides, and medicine .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDANPFCHYRLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
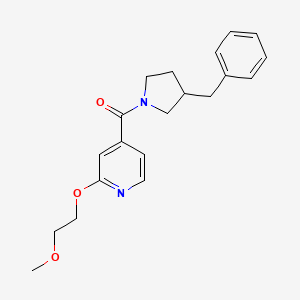
![N-(2-ethyl-6-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2771917.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2771919.png)
![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)
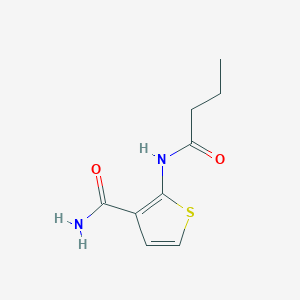
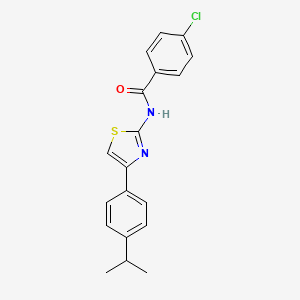
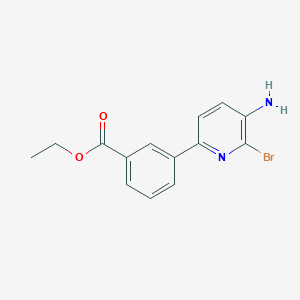
![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)
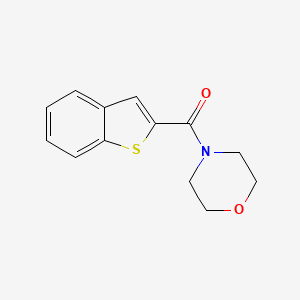


![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)
